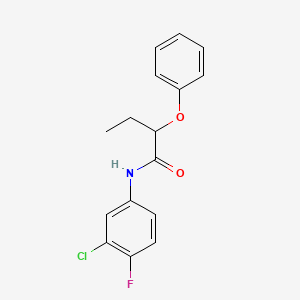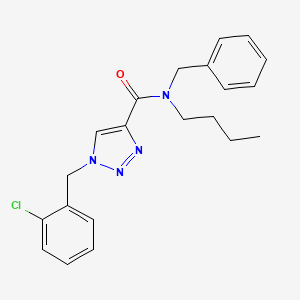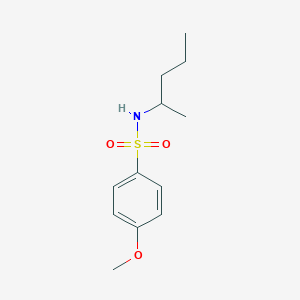
N-(3-chloro-4-fluorophenyl)-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-phenoxybutanamide, commonly known as CF3, is a synthetic compound that belongs to the family of selective androgen receptor modulators (SARMs). It is a non-steroidal drug that has been widely researched for its potential applications in the field of medicine and sports.
Mechanism of Action
CF3 works by selectively binding to the androgen receptor (AR) in the body, which is responsible for regulating the development and maintenance of male sex characteristics. By binding to the AR, CF3 can promote muscle growth and prevent muscle wasting, increase bone density, and improve overall physical performance.
Biochemical and Physiological Effects:
CF3 has been shown to have a number of biochemical and physiological effects on the body, including increased muscle mass and strength, improved bone density, and enhanced physical endurance. It has also been shown to have a positive effect on lipid metabolism and insulin sensitivity, which could potentially benefit individuals with metabolic disorders such as diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of CF3 is its high selectivity for the androgen receptor, which makes it a promising candidate for therapeutic applications. However, its potential use as a performance-enhancing drug has raised ethical concerns in the sports industry. Additionally, more research is needed to fully understand the long-term effects of CF3 on the body and its potential side effects.
Future Directions
There are several future directions for research on CF3, including further investigation into its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions. Additionally, more research is needed to fully understand the long-term effects of CF3 on the body and its potential side effects. Finally, studies are needed to determine the optimal dosing and administration of CF3 for therapeutic use.
Synthesis Methods
CF3 is synthesized by a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoromethanesulfonic acid (TfOH) to yield the final product.
Scientific Research Applications
CF3 has been extensively studied for its potential therapeutic applications in the treatment of various conditions such as muscle wasting, osteoporosis, and hypogonadism. It has also been investigated for its potential use in the sports industry as a performance-enhancing drug.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-2-15(21-12-6-4-3-5-7-12)16(20)19-11-8-9-14(18)13(17)10-11/h3-10,15H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPWUZXLJHEHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)F)Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955720.png)
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4955742.png)

![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)


![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4955768.png)
![dimethyl 5-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}isophthalate](/img/structure/B4955769.png)
![3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4955776.png)
![1-[(4-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-propanesulfonic acid - (4-methoxyphenyl)amine (1:1) hydrate](/img/structure/B4955804.png)
![6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B4955810.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4955825.png)
![2-phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4955827.png)